L-Methionine, N-(dithiocarboxy)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63817-60-7 |
|---|---|
Molecular Formula |
C6H11NO2S3 |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
(2S)-2-(dithiocarboxyamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H11NO2S3/c1-12-3-2-4(5(8)9)7-6(10)11/h4H,2-3H2,1H3,(H,8,9)(H2,7,10,11)/t4-/m0/s1 |
InChI Key |
MIJFIODMNPRSCG-BYPYZUCNSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=S)S |
Canonical SMILES |
CSCCC(C(=O)O)NC(=S)S |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of N Dithiocarboxy L Methionine
Chemical Synthesis of N-(dithiocarboxy)-L-Methionine
The synthesis of N-(dithiocarboxy)-L-methionine hinges on the nucleophilic addition of the amino group of L-methionine to carbon disulfide. This reaction, characteristic of primary and secondary amines, forms the basis for the creation of the dithiocarbamate (B8719985) functionality.
Direct Dithiocarboxylation Reactions of L-Methionine
The direct dithiocarboxylation of L-methionine is typically achieved by reacting the amino acid with carbon disulfide in the presence of a base. wikipedia.org The base plays a crucial role in deprotonating the amino group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of carbon disulfide. Common bases employed for this transformation include sodium hydroxide (B78521) or potassium hydroxide. The reaction is generally carried out in a suitable solvent system that can dissolve both the amino acid and the reagents, such as a mixture of water and an organic solvent. The resulting product is the alkali metal salt of N-(dithiocarboxy)-L-methionine. Dithiocarbamate salts are often pale-colored solids that exhibit solubility in water and polar organic solvents. wikipedia.org
The general reaction can be represented as follows:
L-Methionine + CS₂ + Base → N-(dithiocarboxy)-L-Methionine salt + H₂O
The dithiocarbamate anion is characterized by resonance structures that indicate the delocalization of the negative charge across the sulfur atoms, which contributes to its stability and coordination properties. wikipedia.org
Optimization of Reaction Conditions and Yield for Research Scale
While the fundamental reaction for the synthesis of N-(dithiocarboxy)-L-methionine is straightforward, optimizing the reaction conditions is crucial for achieving high yields and purity, particularly on a research scale. Key parameters that can be adjusted include:
Base Stoichiometry: The molar ratio of the base to L-methionine is a critical factor. An insufficient amount of base may lead to incomplete reaction, while an excess can potentially lead to side reactions.
Solvent System: The choice of solvent can significantly impact the reaction rate and yield by influencing the solubility of the reactants and the stability of the intermediates.
Temperature: The reaction is typically conducted at or below room temperature to minimize the decomposition of the dithiocarbamate product.
Reaction Time: Monitoring the reaction progress, for instance by thin-layer chromatography (TLC), allows for the determination of the optimal reaction time to ensure complete conversion without product degradation.
Systematic studies focusing on the optimization of these parameters for N-(dithiocarboxy)-L-methionine are not extensively reported in the literature, however, general principles of dithiocarbamate synthesis can be applied. For instance, in the synthesis of other dithiocarbamates, careful control of pH and temperature has been shown to be critical for maximizing yield and minimizing by-product formation.
Synthesis of N-(dithiocarboxy)-L-Methionine Analogues and Derivatives
The N-(dithiocarboxy)-L-methionine scaffold offers multiple sites for chemical modification, including the dithiocarboxy group and the L-methionine backbone. These modifications can lead to a diverse range of analogues with tailored properties.
Esterification and Amidation Strategies for the Dithiocarboxy Group
The dithiocarboxy group of N-(dithiocarboxy)-L-methionine can be readily derivatized to form esters and amides, further expanding the chemical space of its analogues.
Esterification: Dithiocarbamate esters can be synthesized by the S-alkylation of the dithiocarbamate salt. wikipedia.org This is typically achieved by reacting the salt with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. The reaction proceeds via a nucleophilic substitution mechanism, where the dithiocarbamate anion acts as the nucleophile.
N-(dithiocarboxy)-L-Methionine salt + Alkyl Halide → N-(alkoxythiocarbonyl)thio-L-Methionine + Salt
The synthesis of various dithiocarbamate esters has been reported through the reaction of a protected amino-containing precursor with carbon disulfide and an alkyl halide in the presence of a base. researchgate.net
Amidation: The synthesis of dithiocarbamate amides is less direct. One common approach involves the conversion of the dithiocarbamate to a more reactive intermediate, such as a thiuram disulfide, which can then react with an amine. Alternatively, amides can be prepared from esters via aminolysis, where the ester is treated with an amine. nih.govyoutube.com The direct conversion of a carboxylic acid to an amide often requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxyl group. khanacademy.org While not specific to dithiocarbamates, these general methods for amide formation could potentially be adapted for the synthesis of N-(dithiocarboxy)-L-methionine amides.
Modifications of the L-Methionine Carbon Backbone
Site-selective modification of peptide backbones is an active area of research and can involve transformations at the Cα- and N-positions. rsc.org These methodologies, although developed for peptides, could potentially be adapted for the modification of the L-methionine backbone in the context of its N-dithiocarboxy derivative.
Exploration of Metal Chelation and Complexation Strategies
Dithiocarbamates are well-known for their excellent metal-chelating properties, forming stable complexes with a wide range of transition metals. nih.gov The N-(dithiocarboxy)-L-methionine ligand possesses two potential coordination sites: the bidentate dithiocarbamate group and the carboxylate group. This dual functionality makes it a versatile ligand for the construction of various metal complexes.
The dithiocarbamate moiety typically binds to metal ions in a bidentate fashion through the two sulfur atoms, forming a four-membered chelate ring. researchgate.net The carboxylate group can also coordinate to a metal center, either as a monodentate or a bridging ligand. The coordination chemistry of ligands containing both dithiocarbamate and carboxylate functionalities has been explored, leading to the formation of heterobimetallic coordination networks. acs.org
The synthesis of metal complexes of N-(dithiocarboxy)-L-methionine would typically involve the reaction of the dithiocarbamate salt with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions would determine the structure and nuclearity of the resulting metal complex. For example, the reaction of amino acids with metal chlorides in the presence of a base has been used to synthesize metal-amino acid complexes. jocpr.com Similar approaches could be employed for the synthesis of metal complexes of N-(dithiocarboxy)-L-methionine.
The resulting metal complexes can exhibit diverse coordination geometries, such as square planar or octahedral, depending on the metal ion and the coordination environment. mdpi.com The study of these complexes can provide valuable insights into the coordination preferences of the N-(dithiocarboxy)-L-methionine ligand and the properties of the resulting metallo-assemblies.
Reaction Mechanisms in N-(dithiocarboxy)-L-Methionine Formation and Derivatization
The formation and derivatization of N-(dithiocarboxy)-L-methionine are governed by fundamental principles of nucleophilic addition and substitution reactions. The dithiocarbamate group serves as a versatile handle for introducing new functionalities.
Formation of N-(dithiocarboxy)-L-Methionine
The synthesis of N-(dithiocarboxy)-L-methionine, typically isolated as its salt, proceeds through the reaction of L-methionine with carbon disulfide (CS₂). youtube.comnih.gov This reaction is a classic example of nucleophilic addition to a heterocumulene.
The mechanism unfolds in the following steps:
Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of L-methionine attacks the electrophilic central carbon atom of carbon disulfide. This step forms a zwitterionic intermediate, a dithiocarbamic acid.
Deprotonation: The reaction is generally carried out in the presence of a base, such as sodium hydroxide or an excess of an amine. youtube.com The base deprotonates the acidic proton on the nitrogen and the proton of the carboxylic acid, leading to the formation of the stable N-(dithiocarboxy)-L-methionine disodium (B8443419) salt. organic-chemistry.org This salt is often a pale-colored solid, soluble in water and polar organic solvents. youtube.com
Derivatization Reactions
The N-(dithiocarboxy)-L-methionine anion is a potent nucleophile, enabling a variety of derivatization reactions. Key transformations include S-alkylation, cyclization to form heterocycles, and coordination with metal ions.
S-Alkylation: Dithiocarbamates are readily S-alkylated to form dithiocarbamate esters. youtube.comorganic-chemistry.org The reaction mechanism is a standard nucleophilic substitution (typically Sₙ2), where the dithiocarbamate anion attacks an alkyl halide (e.g., methyl iodide), displacing the halide and forming a new carbon-sulfur bond. This is an efficient, one-pot method for producing S-alkyl dithiocarbamates. organic-chemistry.org
Thiazole (B1198619) Synthesis: Amino acid-based dithiocarbamates are valuable precursors for the synthesis of substituted thiazoles. researchgate.net When N-(dithiocarboxy)-L-methionine is reacted with reagents like acetic anhydride, a cyclization-condensation reaction occurs. The proposed mechanism suggests an initial acylation of the dithiocarbamate followed by an intramolecular cyclization. This process, analogous to a Dakin-West reaction, leads to the formation of a thiazole ring system, which is a common scaffold in biologically active molecules. researchgate.net
Metal Complexation: The dithiocarbamate group is an exceptional chelating ligand for a wide array of transition and main group metals. nih.govnih.gov The two sulfur atoms act as a bidentate donor, forming stable four- or five-membered chelate rings with a metal ion. nih.govnih.gov This derivatization involves the displacement of solvent molecules or other weaker ligands from the metal's coordination sphere by the dithiocarbamate ligand. The resulting metal complexes have distinct physical and chemical properties compared to the parent ligand. nih.gov
The following table summarizes key derivatization reactions and their mechanistic basis.
| Derivative Type | Reagents | Key Mechanistic Steps | Resulting Functional Group |
| S-Alkyl Dithiocarbamate | Alkyl Halide (e.g., R-X) | Nucleophilic substitution (Sₙ2) at the alkyl halide. | Dithiocarbamate Ester (-N-C(=S)-S-R) |
| Thiazole | Anhydride (e.g., (R'CO)₂O) | Acylation, intramolecular cyclization, dehydration. | Substituted Thiazole Ring |
| Metal Complex | Metal Salt (e.g., MCl₂) | Ligand substitution, chelation via sulfur atoms. | Metal-Dithiocarbamate Complex |
Strategies for Purification and Isolation in Research Syntheses
The purification and isolation of N-(dithiocarboxy)-L-methionine and its derivatives depend heavily on the physical properties of the target compound, such as its charge, polarity, and stability.
Purification of N-(dithiocarboxy)-L-Methionine Salts
The direct product of the synthesis is the salt of N-(dithiocarboxy)-L-methionine, which is an ionic compound.
Precipitation and Crystallization: Being soluble in the aqueous reaction medium, the product is often isolated by inducing precipitation. This can be achieved by cooling the reaction mixture or by adding a miscible organic solvent in which the salt is less soluble, such as ethanol (B145695) or acetone. nih.govorgsyn.org Careful control of pH is also crucial; acidification would protonate the dithiocarbamic acid, which is generally unstable and may decompose. acs.org
Washing: Once the solid precipitate is collected by filtration, it is washed to remove unreacted starting materials and by-products. A typical washing protocol involves using the precipitation solvent (e.g., cold ethanol) to remove residual base and water-soluble impurities, followed by a wash with a non-polar solvent like diethyl ether to remove organic contaminants. orgsyn.org
Isolation of Derivatives
The strategies for purifying derivatives are tailored to their specific chemical nature.
Neutral Organic Derivatives (e.g., S-Alkyl Esters, Thiazoles): These compounds are typically much less polar than the starting dithiocarbamate salt.
Solvent Extraction: Following the reaction, a standard workup involves quenching the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. google.com This step effectively separates the desired neutral product from inorganic salts and other polar impurities.
Chromatography: The most common method for purifying organic compounds is column chromatography using silica (B1680970) gel. A solvent system of appropriate polarity is chosen to separate the target molecule from any side products or unreacted starting materials.
Crystallization/Distillation: The final purification step often involves crystallization from a suitable solvent or solvent mixture to obtain a highly pure, crystalline solid. orgsyn.orggoogle.com For liquid derivatives, distillation under reduced pressure may be employed.
Metal Complexes: The purification of metal-dithiocarbamate complexes often relies on their insolubility in certain solvents. They are frequently isolated as stable, crystalline solids by precipitation from the reaction mixture, followed by washing with appropriate solvents to remove excess ligand and metal salts. Recrystallization is a common final step to achieve high purity.
The table below outlines common purification techniques for different classes of N-(dithiocarboxy)-L-methionine compounds.
| Compound Class | Key Properties | Primary Isolation Method | Further Purification |
| Dithiocarbamate Salts | Ionic, polar, water-soluble | Precipitation/Crystallization | Solvent Washing |
| S-Alkyl Esters/Thiazoles | Neutral, organic-soluble | Solvent Extraction | Column Chromatography, Recrystallization |
| Metal Complexes | Often crystalline solids, variable solubility | Precipitation/Filtration | Recrystallization, Washing |
Mechanistic Investigations of N Dithiocarboxy L Methionine S Biological Activities
Enzyme Inhibition Studies of N-(dithiocarboxy)-L-Methionine
The dithiocarbamate (B8719985) functional group is a known inhibitor of several enzyme classes, suggesting that N-(dithiocarboxy)-L-methionine likely possesses enzyme-inhibitory capabilities.
Identification of Specific Enzyme Targets
Based on the known targets of dithiocarbamate derivatives, potential enzyme targets for N-(dithiocarboxy)-L-methionine could include:
Metalloenzymes: Dithiocarbamates are potent chelators of metal ions, which are essential cofactors for many enzymes. A prominent example is the inhibition of carbonic anhydrases, which are zinc-containing enzymes. A series of dithiocarbamates have been shown to be low nanomolar inhibitors of human carbonic anhydrase isoforms I, II, IX, and XII. nih.gov The mechanism often involves the coordination of the dithiocarbamate's sulfur atoms to the active site metal ion. nih.gov Given that enzymes like methionine aminopeptidase (B13392206) are also metalloenzymes, they represent another plausible, though unconfirmed, target. nih.gov
α-Glucosidase: Certain dithiocarbamate derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. These compounds were found to act as non-competitive inhibitors, suggesting they bind to an allosteric site rather than the enzyme's active site. nih.gov
Other Potential Targets: The L-methionine component of the molecule could guide its interaction with enzymes involved in methionine metabolism, such as L-Methionine γ-Lyase, although this remains speculative without direct experimental evidence. nih.gov
Kinetic and Thermodynamic Characterization of Enzyme-Inhibitor Interactions
The kinetic and thermodynamic properties of the interaction between an inhibitor and its target enzyme are crucial for understanding its mechanism of action. For dithiocarbamate derivatives, various modes of inhibition have been observed. For instance, studies on α-glucosidase inhibitors showed non-competitive inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov In the case of human glutamine synthetase inhibition by L-methionine-S,R-sulfoximine, a biphasic inhibition was observed, starting with a reversible competitive inhibition followed by irreversible inactivation. nih.gov
A full kinetic and thermodynamic characterization of N-(dithiocarboxy)-L-methionine would involve determining parameters such as the inhibition constant (Kᵢ), the dissociation constant (Kₑ), and thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) changes upon binding.
Illustrative Data Table for Enzyme Inhibition Kinetics (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental values for N-(dithiocarboxy)-L-methionine are not available in the reviewed literature.)
| Enzyme Target | Inhibition Type | Kᵢ (μM) | IC₅₀ (μM) |
|---|---|---|---|
| Carbonic Anhydrase II | Non-competitive | 0.5 | 1.2 |
| α-Glucosidase | Mixed | 15.3 | 25.8 |
| Methionine Aminopeptidase | Competitive | 5.7 | 10.4 |
Structural Basis of Inhibition through Spectroscopic and Crystallographic Approaches
The structural basis for the inhibition by dithiocarbamates has been elucidated for some enzymes. X-ray crystallography of a morpholine (B109124) dithiocarbamate in complex with human carbonic anhydrase II revealed that the inhibitor coordinates to the zinc ion in the active site through one of its sulfur atoms. nih.gov Similarly, structural analyses of inhibitors bound to methionine aminopeptidase have shown that many bind to the active site through a divalent metal ion. nih.gov
For N-(dithiocarboxy)-L-methionine, it is plausible that the dithiocarbamate moiety would chelate the metal cofactor in the active site of a metalloenzyme. The L-methionine portion of the molecule could provide additional interactions with the enzyme's binding pocket, potentially conferring specificity. Spectroscopic techniques such as NMR and fluorescence spectroscopy, along with computational modeling and molecular dynamics simulations, would be invaluable in characterizing the binding pose and conformational changes upon inhibition.
Antioxidant Mechanisms of N-(dithiocarboxy)-L-Methionine
Both dithiocarbamates and methionine are known to possess antioxidant properties, suggesting that N-(dithiocarboxy)-L-methionine could act as a potent antioxidant through multiple mechanisms.
Direct Radical Scavenging Capabilities
Dithiocarbamates are recognized for their ability to directly scavenge a variety of reactive oxygen species (ROS). f1000research.com For example, pyrrolidine (B122466) dithiocarbamate (PDTC) has been shown to effectively scavenge hydroxyl radicals (•OH) with a high reaction rate constant, and it can also scavenge superoxide (B77818) anion radicals (O₂•⁻). nih.gov The antioxidant activity of dithiocarbamates also includes the elimination of hydrogen peroxide, peroxynitrite, and peroxyl radicals. f1000research.com
The methionine residue itself can act as an antioxidant. The sulfur atom in methionine is susceptible to oxidation by ROS, forming methionine sulfoxide (B87167). This reaction can protect other more critical amino acid residues from oxidative damage. nih.govnih.gov This oxidation is often reversible in vivo, allowing methionine to catalytically scavenge ROS. nih.gov
Data Table: Radical Scavenging Activity of Dithiocarbamate-Related Compounds
| Compound | Radical Scavenged | Assay | Activity/IC₅₀ | Reference |
|---|---|---|---|---|
| Pyrrolidine dithiocarbamate | Hydroxyl (•OH) | ESR | Rate constant ~2.73 x 10¹⁰ M⁻¹s⁻¹ | nih.gov |
| Pyrrolidine dithiocarbamate | Superoxide (O₂•⁻) | ESR | Effective scavenger | nih.gov |
| Tridentatol A (dithiocarbamate-related) | Lipid peroxyl radicals | LDL oxidation | More potent than Vitamin E | nih.gov |
| 6,8-dibromoflavanone dithiocarbamates | DPPH | Spectrophotometry | IC₅₀ ~20-30 μM | mdpi.com |
Modulation of Endogenous Antioxidant Pathways in Cellular and Animal Models
Beyond direct scavenging, N-(dithiocarboxy)-L-methionine may exert antioxidant effects by modulating endogenous defense systems.
In Cellular Models: Dithiocarbamates like PDTC are known to inhibit the NF-κB signaling pathway, which plays a role in inflammatory and oxidative stress responses. f1000research.com L-methionine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov It also plays a role in the methionine sulfoxide reductase (Msr) system, which repairs oxidized proteins. nih.gov Studies on L-methionine have shown it can protect against oxidative stress and mitochondrial dysfunction in in vitro models of neurodegenerative diseases. nih.govresearchgate.net It is plausible that N-(dithiocarboxy)-L-methionine could influence these pathways, potentially upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.
In Animal Models: While no animal studies specifically investigating N-(dithiocarboxy)-L-methionine are available, research on related compounds provides insights. Dietary L-methionine restriction has been shown to decrease the generation of reactive oxygen species in the mitochondria of pigs. nih.gov In various animal models, oxidative stress is a key pathological feature, and therapeutic interventions with antioxidants are a common research strategy. researchgate.net Given its putative dual-action antioxidant nature, N-(dithiocarboxy)-L-methionine could be a candidate for investigation in such models.
Role in Glutathione Metabolism and Redox Homeostasis in Biological Systems
The dithiocarbamate moiety of N-(dithiocarboxy)-L-methionine suggests a potential role in cellular redox homeostasis, a critical process for maintaining a balance between oxidants and antioxidants. Glutathione (GSH), a major intracellular antioxidant, plays a pivotal role in this balance. While direct studies on N-(dithiocarboxy)-L-methionine's effect on glutathione metabolism are limited, the known properties of dithiocarbamates and L-methionine provide a basis for hypothesized interactions.
Dithiocarbamates are recognized for their ability to interact with metal ions and their potential to modulate the activity of metalloenzymes, some of which are involved in redox regulation. Furthermore, the availability of L-methionine is intrinsically linked to glutathione synthesis through the transsulfuration pathway, where it serves as a precursor for cysteine, a rate-limiting substrate for GSH synthesis. nih.govyoutube.com Methionine restriction has been shown to decrease GSH levels in some tissues, highlighting the importance of methionine in maintaining GSH pools. uni.lu
It is plausible that N-(dithiocarboxy)-L-methionine could influence glutathione metabolism and redox homeostasis through several mechanisms:
Direct Antioxidant Activity: The dithiocarbamate group could potentially scavenge reactive oxygen species (ROS), contributing directly to the cellular antioxidant capacity.
Modulation of Glutathione Synthesis: By providing a source of L-methionine upon potential metabolic breakdown, the compound could support the de novo synthesis of glutathione. The availability of dietary glutathione has been shown to have an L-methionine-sparing effect, indicating a close relationship in their metabolic pathways. youtube.comisotope.comnih.gov
Interaction with Redox-Sensitive Enzymes: Dithiocarbamates are known to interact with enzymes containing critical thiol groups, which could include enzymes involved in glutathione metabolism and other redox-sensitive signaling pathways.
Antimicrobial Activity Investigations of N-(dithiocarboxy)-L-Methionine
The antimicrobial properties of dithiocarbamates and their metal complexes are well-documented, suggesting that N-(dithiocarboxy)-L-methionine may also exhibit such activity. nih.govyoutube.com
While specific studies on the antimicrobial spectrum of N-(dithiocarboxy)-L-methionine are not extensively available, the broader class of dithiocarbamates has shown activity against a range of pathogenic microorganisms, including bacteria and fungi. The effectiveness of these compounds can be influenced by the nature of the substituents on the dithiocarbamate nitrogen and the presence of metal ions. For instance, certain dithiocarbamate complexes have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov It is hypothesized that N-(dithiocarboxy)-L-methionine could possess a unique spectrum of activity due to the presence of the L-methionine moiety. L-methionine itself has been shown to have anti-biofilm activity against certain bacteria like Pseudomonas aeruginosa. nih.gov
A study on L-methionine based surfactants showed moderate to high antibacterial activities, particularly against Gram-positive bacteria. core.ac.uk
Table 1: Hypothetical Antimicrobial Spectrum of N-(dithiocarboxy)-L-Methionine Based on Related Compounds This table is illustrative and based on the activities of related dithiocarbamate and L-methionine compounds. Specific testing of N-(dithiocarboxy)-L-methionine is required for confirmation.
| Microorganism Type | Potential Activity | Rationale |
| Gram-positive bacteria | Moderate to High | General activity of dithiocarbamates and methionine-based surfactants. nih.govcore.ac.uk |
| Gram-negative bacteria | Variable | Activity may depend on factors like membrane permeability. |
| Fungi | Possible | Some dithiocarbamates exhibit fungicidal properties. nih.gov |
| Biofilm-forming bacteria | Possible | L-methionine has demonstrated anti-biofilm properties. nih.gov |
The antimicrobial mechanisms of dithiocarbamates are often multifaceted and can involve:
Chelation of Metal Ions: Dithiocarbamates can sequester essential metal ions that are crucial for the function of microbial enzymes, thereby inhibiting their growth. nih.gov
Inhibition of Metalloenzymes: By binding to the metal cofactors within enzymes, dithiocarbamates can disrupt critical metabolic pathways in microorganisms.
Disruption of Cellular Membranes: The lipophilic nature of some dithiocarbamate derivatives may allow them to intercalate into and disrupt the integrity of microbial cell membranes.
Induction of Oxidative Stress: In some cases, dithiocarbamates can promote the generation of reactive oxygen species within microbial cells, leading to oxidative damage and cell death.
The presence of the L-methionine component in N-(dithiocarboxy)-L-methionine could introduce additional or synergistic mechanisms of action, such as interference with amino acid transport or metabolism within the microbial cell.
Modulation of Cellular Processes by N-(dithiocarboxy)-L-Methionine
Beyond its potential redox-modulatory and antimicrobial effects, N-(dithiocarboxy)-L-methionine may influence other fundamental cellular processes.
L-methionine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. jst.go.jp Its primary role is as a building block for proteins. The initiation of protein synthesis in eukaryotes begins with methionine. nih.gov Therefore, any compound that influences the availability or metabolism of methionine has the potential to impact protein synthesis.
While a lack of methionine inhibits protein synthesis, adequate supplementation can promote growth. caymanchem.com It is plausible that N-(dithiocarboxy)-L-methionine, if metabolized to release L-methionine, could serve as a source of this essential amino acid, thereby supporting protein synthesis. Conversely, the dithiocarbamate moiety could potentially interfere with the machinery of protein synthesis, although this is speculative and requires experimental validation. Methionine has been shown to activate the mTORC1 protein kinase, a key regulator of protein and lipid synthesis.
L-methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor in cells. SAM is critical for numerous methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. These methylation events are fundamental for regulating gene expression, protein function, and signal transduction.
The influence of N-(dithiocarboxy)-L-methionine on methylation reactions would likely depend on its metabolic fate. If it can be converted to L-methionine, it could fuel the SAM cycle and support cellular methylation processes. The ratio of SAM to its byproduct, S-adenosylhomocysteine (SAH), is a critical indicator of the cell's methylation capacity. A newly synthesized dithiocarbamate derivative containing methionine was found to reduce cisplatin-induced nephrotoxicity, suggesting an interaction with cellular pathways where methylation could be involved. Furthermore, dithiocarbamates have been reported to reduce the expression of O-6-methylguanine-DNA-methyltransferase, a DNA repair protein that removes methyl groups, suggesting a potential indirect influence on DNA methylation states.
Table 2: Investigated and Hypothesized Biological Activities of N-(dithiocarboxy)-L-Methionine
| Biological Process | Potential Effect of N-(dithiocarboxy)-L-Methionine | Underlying Rationale |
| Glutathione Metabolism | Modulation of glutathione levels | Dithiocarbamate redox activity; L-methionine as a glutathione precursor. nih.govyoutube.comuni.lu |
| Redox Homeostasis | Antioxidant or pro-oxidant effects | Dithiocarbamate reactivity; influence on cellular redox enzymes. |
| Antimicrobial Activity | Inhibition of microbial growth | General properties of dithiocarbamates; potential for unique spectrum due to methionine. nih.govyoutube.comnih.govcore.ac.uk |
| Protein Synthesis | Support or interference | L-methionine is an essential building block; potential for dithiocarbamate interference. jst.go.jpnih.govcaymanchem.com |
| Methylation Reactions | Influence on SAM-dependent methylation | L-methionine is the precursor to the universal methyl donor, SAM. |
Effects on Cellular Transport Systems
The influence of N-(dithiocarboxy)-L-methionine on cellular transport systems is a complex area of investigation, largely informed by the known transport mechanisms of its constituent components: the L-methionine amino acid and the dithiocarbamate functional group. Direct research on the transport of the N-(dithiocarboxy)-L-methionine molecule as a whole is not extensively documented in publicly available literature. However, by examining the cellular transport of dithiocarbamates and L-methionine independently, we can infer potential mechanisms by which this compound may traverse cellular membranes and interact with transport proteins.
Dithiocarbamates are recognized for their metal-chelating properties and their ability to facilitate the transport of metals across biological membranes. researchgate.netnih.gov This is often attributed to the formation of lipophilic metal complexes that can more easily diffuse through the lipid bilayer. researchgate.net The sulfur atoms in the dithiocarbamate group are key to this function. researchgate.net Furthermore, some dithiocarbamates have been shown to interact with specific cellular transport systems. For instance, studies on N-benzyl-D-glucamine dithiocarbamate (BGD) and N-p-hydroxymethylbenzyl-D-glucamine dithiocarbamate (HBGD) have indicated their uptake into liver and kidney cells via phloridzin- and phloretin-sensitive transport systems. nih.gov This suggests an interaction with glucose transporters. nih.gov Additionally, the removal of cadmium from the kidney by these dithiocarbamates involves a probenecid-sensitive organic anion transport system. nih.gov
L-methionine, as an essential amino acid, is actively transported into cells by various carrier-mediated systems. researchgate.netiaea.org Both sodium-dependent and sodium-independent transport mechanisms are involved in its uptake. researchgate.net The transport of a zinc-methionine chelate has been suggested to occur through an amino acid-mediated uptake pathway. researchgate.net
Given these characteristics, it can be hypothesized that N-(dithiocarboxy)-L-methionine may utilize multiple pathways for cellular entry. The L-methionine portion of the molecule could be recognized by amino acid transporters, while the dithiocarbamate moiety might facilitate transport, potentially as a metal chelate, and could interact with other transporters, such as those for organic anions or glucose. However, without direct experimental evidence, these remain postulations based on the individual activities of the molecule's components.
Research Findings on Dithiocarbamate Transport
The following table summarizes research findings on the transport of specific dithiocarbamate compounds, which may provide insights into the potential transport mechanisms of N-(dithiocarboxy)-L-methionine.
| Compound | Transport System/Inhibitor | Effect on Transport | Tissue/Cell Type |
| N-benzyl-D-glucamine dithiocarbamate (BGD) | Phloretin | Decreased biliary and urinary excretion | Liver, Kidney |
| Phloridzin | Decreased mobilizing effect on hepatic Cadmium | Liver | |
| Probenecid-sensitive organic anion transport system | Involved in removing Cadmium | Kidney | |
| N-p-hydroxymethylbenzyl-D-glucamine dithiocarbamate (HBGD) | Phloretin | Decreased biliary and urinary excretion | Liver, Kidney |
| Phloridzin | Decreased biliary and urinary excretion; Decreased mobilizing effect on hepatic Cadmium | Liver, Kidney | |
| Pyrrolidine dithiocarbamate | - | Transports copper into the cell | Thymocytes |
This table is generated from data found in the cited research articles and is intended to illustrate the transport mechanisms of dithiocarbamates in general. nih.govnih.gov
Characteristics of L-Methionine Transport
The transport of L-methionine across cellular membranes is well-characterized and involves multiple systems, as detailed in the table below.
| Transport Characteristic | Description | Supporting Evidence |
| Sodium-Dependence | Transport of L-methionine can be both dependent on and independent of a sodium gradient. | Studies in Caco-2 cells show transport in both the presence and absence of Na+. researchgate.net |
| pH-Dependence | The rate of transport can be influenced by the pH of the extracellular environment. | L-methionine transport across the apical membrane of Caco-2 cells is affected by pH. researchgate.net |
| Inhibition by other amino acids | L-methionine uptake can be inhibited by other amino acids, indicating shared transporters. | L-proline inhibits D-methionine uptake in jejunal brush-border membrane vesicles. iaea.org |
| Distinct from D-methionine transport | Kinetic studies suggest that L-methionine and D-methionine are taken up by distinct pathways in the rat jejunum. iaea.org | D-methionine inhibits L-methionine uptake via noncompetitive kinetics. iaea.org |
This table summarizes findings on L-methionine transport from the cited literature. researchgate.netiaea.org
Biochemical Interactions and Metabolic Studies of N Dithiocarboxy L Methionine
Stability and Degradation Pathways in Biological Mimetic Systems
No information is available regarding the stability and degradation pathways of N-(dithiocarboxy)-L-methionine in systems that mimic biological environments.
Interaction Profiles with Key Biomolecules
There are no published studies detailing the interaction profiles of N-(dithiocarboxy)-L-methionine with key biomolecules such as proteins, enzymes, or nucleic acids.
Proposed Biotransformation Routes and Identification of Metabolites in In Vitro and Animal Models
No research could be found that proposes or investigates the biotransformation routes of N-(dithiocarboxy)-L-methionine. Consequently, there is no identification of its potential metabolites from in vitro or animal studies.
Cellular Uptake and Intracellular Distribution Studies
Information regarding the mechanisms of cellular uptake and the subsequent intracellular distribution of N-(dithiocarboxy)-L-methionine is not available in the current body of scientific literature.
Advanced Analytical and Spectroscopic Characterization in Research of N Dithiocarboxy L Methionine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of molecules and for probing their dynamic interactions. For N-(dithiocarboxy)-L-methionine, ¹H and ¹³C NMR would provide precise information about the molecular skeleton and the chemical environment of each atom.
In research settings, NMR is used to confirm the successful synthesis of the compound by observing the disappearance of the N-H proton signal from the parent L-methionine and the appearance of new signals corresponding to the dithiocarboxy group. The chemical shifts of the protons and carbons near the site of modification would be significantly affected. For instance, the α-carbon and α-proton of the methionine backbone would experience a downfield shift due to the electron-withdrawing nature of the newly attached N-(dithiocarboxy) group.
Furthermore, NMR is employed to study the interactions of N-(dithiocarboxy)-L-methionine with other molecules, such as metal ions or proteins. nih.gov Changes in the chemical shifts or relaxation times of specific nuclei upon the introduction of a binding partner can reveal the sites of interaction and provide insights into the conformation of the resulting complex. nih.gov Two-dimensional NMR techniques, like TOCSY, can be used to assign all proton resonances within the molecule. bmrb.io
Table 1: Comparison of Experimental ¹³C NMR Chemical Shifts for L-Methionine and Predicted Shifts for N-(dithiocarboxy)-L-Methionine. This table presents known data for L-Methionine and illustrates the expected shifts for its derivative based on the chemical modifications.
| Carbon Atom | L-Methionine Chemical Shift (δ, ppm) bmrb.io | Predicted N-(dithiocarboxy)-L-Methionine Chemical Shift (δ, ppm) | Rationale for Predicted Shift |
|---|---|---|---|
| C=O (Carboxyl) | 177.093 | ~177-179 | Minimal change expected as it is relatively distant from the modification site. |
| Cα (Alpha-Carbon) | 56.584 | ~60-65 | Significant downfield shift due to the strong electron-withdrawing effect of the adjacent N-CS₂ group. |
| Cβ (Beta-Carbon) | 32.395 | ~32-34 | Slight downfield shift due to inductive effects. |
| Cγ (Gamma-Carbon) | 31.513 | ~31-32 | Negligible change expected. |
| S-CH₃ (Methyl) | 16.636 | ~16-17 | Negligible change expected as it is furthest from the modification site. |
| C=S (Dithiocarboxy) | N/A | ~190-210 | Characteristic chemical shift for dithiocarbamate (B8719985) carbons. |
Mass Spectrometry (MS/MS) for Complex Mixture Analysis and Metabolite Identification
Mass spectrometry (MS), particularly in its tandem form (MS/MS), is a highly sensitive technique used for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. nih.gov It is crucial for identifying N-(dithiocarboxy)-L-methionine in complex biological matrices and for tracking its metabolic fate.
In a typical workflow, the sample is ionized, often using electrospray ionization (ESI), and the resulting molecular ion ([M+H]⁺ or [M-H]⁻) is selected and fragmented. The pattern of fragment ions serves as a structural fingerprint. For N-(dithiocarboxy)-L-methionine, the high-resolution mass of the molecular ion provides its elemental formula (C₆H₁₁NO₂S₃). uni.lu
MS/MS is particularly powerful for metabolite identification. nih.gov If N-(dithiocarboxy)-L-methionine were administered to a biological system, researchers would search for potential metabolites by looking for specific mass shifts from the parent compound. For example, oxidation of the thioether sulfur would result in a +16 Da mass shift (methionine sulfoxide (B87167) derivative) or a +32 Da shift (methionine sulfone derivative). nih.gov The fragmentation pattern of these potential metabolites would then be compared to that of the parent compound to confirm their identity. This targeted approach allows for the detection and quantification of metabolites even at very low concentrations. nih.govmetabolon.com
Table 2: Predicted Mass Spectrometry Data for N-(dithiocarboxy)-L-Methionine Adducts. This table is based on predicted values for (2S)-2-(dithiocarboxyamino)-4-methylsulfanylbutanoic acid. The Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase.
| Adduct Type | Predicted m/z (mass-to-charge ratio) uni.lu | Predicted CCS (Ų) uni.lu |
|---|---|---|
| [M+H]⁺ | 226.00248 | 145.1 |
| [M+Na]⁺ | 247.98442 | 149.3 |
| [M-H]⁻ | 223.98792 | 142.3 |
| [M+NH₄]⁺ | 243.02902 | 161.5 |
| [M+K]⁺ | 263.95836 | 143.7 |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information on the functional groups and electronic properties of a molecule, respectively.
IR spectroscopy measures the vibrations of bonds within a molecule. The formation of N-(dithiocarboxy)-L-methionine from L-methionine would be clearly indicated in the IR spectrum. The characteristic N-H stretching vibrations of the primary amine in L-methionine would disappear, while new, strong absorption bands associated with the dithiocarbamate group would emerge. These include the ν(C=S) (thiocarbonyl) and ν(C-N) stretching vibrations. Analysis of dithiocarbamate complexes derived from other amino acids, such as L-proline, shows characteristic bands for the N-C-S group. researchgate.net
UV-Vis spectroscopy probes the electronic transitions within a molecule. While L-methionine itself shows minimal absorption in the UV-Vis range above 230 nm, the introduction of the dithiocarbamate group creates a chromophore. sielc.com The spectrum of N-(dithiocarboxy)-L-methionine is expected to show distinct absorption bands corresponding to π→π* and n→π* electronic transitions within the N-CS₂ moiety. researchgate.net The position and intensity of these bands provide insight into the electronic structure of the molecule and can be used for quantitative analysis. iosrjournals.org
Table 3: Key Infrared Absorption Frequencies for N-(dithiocarboxy)-L-Methionine. This table combines known frequencies for L-methionine functional groups with characteristic frequencies for dithiocarbamates observed in similar compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference/Comment |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~2500-3300 (broad) | Characteristic of hydrogen-bonded carboxylic acids. |
| C=O (Carboxylic Acid) | Stretching | ~1700-1725 | Typical for a carboxylic acid carbonyl group. |
| N-C (Dithiocarbamate) | Stretching | ~1450-1550 | Often referred to as the "thioureide" band, indicating partial double bond character. researchgate.net |
| C=S (Dithiocarbamate) | Stretching | ~950-1050 | A key indicator of the dithiocarbamate group. researchgate.net |
X-ray Diffraction (XRD) for Crystalline Structure and Complex Characterization
For research involving powder samples, Powder X-ray Diffraction (PXRD) is used to identify the crystalline phase, assess its purity, and determine the unit cell parameters. Studies on L-methionine and its metal complexes have shown that these compounds are crystalline in nature, often belonging to monoclinic or cubic crystal systems. researchgate.netresearchgate.netmdpi.com For example, a zinc-methionine complex was found to have characteristic peaks at 2θ values of 12.01°, 17.68°, and 20.14°. mdpi.com
Similarly, a PXRD analysis of a crystalline powder of N-(dithiocarboxy)-L-methionine would yield a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline form and can be used to characterize the material. By indexing the diffraction peaks, the crystal system (e.g., cubic, tetragonal, monoclinic) and the dimensions of the unit cell can be determined, providing fundamental structural information about the solid-state packing of the molecule. spuvvn.edu
Table 4: Example Crystallographic Data from XRD Analysis of L-Methionine Related Compounds. As specific XRD data for N-(dithiocarboxy)-L-Methionine is not available, this table illustrates the type of information obtained from such an analysis using L-Methionine and its zinc complex as examples.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| L-Methionine Barium Nitrate | Cubic | Pa-3 | a = b = c = 8.16 Å; α = β = γ = 90° | researchgate.net |
| Synthesized Zn(Met)₂ | Monoclinic (Predicted) | P2₁/c (Predicted) | a=10.15Å, b=5.06Å, c=14.19Å, β=107.4° | mdpi.com |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Quantification in Research Samples
Chromatographic methods are essential for separating N-(dithiocarboxy)-L-methionine from starting materials, byproducts, or other components in a mixture, as well as for precisely quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like amino acid derivatives. researchgate.net For N-(dithiocarboxy)-L-methionine, a reversed-phase HPLC method would likely be employed, where the molecule is separated based on its hydrophobicity. The addition of the dithiocarboxy group increases the non-polar character compared to L-methionine, leading to a longer retention time on a C18 column. Detection is typically achieved using a UV detector set to a wavelength where the dithiocarbamate chromophore absorbs strongly, or with a mass spectrometer (LC-MS) for enhanced specificity and sensitivity. europa.eu Validated HPLC methods allow for the determination of purity with high precision and accuracy, capable of detecting impurities at levels below 0.05%. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires that the analyte be volatile and thermally stable. Since N-(dithiocarboxy)-L-methionine is a non-volatile amino acid derivative, a derivatization step, such as silylation (e.g., with TMS), is necessary to increase its volatility before injection into the GC system. nih.gov GC-MS provides excellent separation efficiency and definitive identification based on both the retention time and the mass spectrum of the derivatized compound. nih.gov
Table 5: Illustrative HPLC Method Parameters for Purity Analysis. This table outlines a hypothetical but typical set of starting conditions for developing an HPLC method for N-(dithiocarboxy)-L-Methionine analysis.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates based on hydrophobicity; suitable for the modified amino acid. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure protonation of the carboxyl group. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound from the column. |
| Gradient | e.g., 5% to 95% B over 20 minutes | A gradient elution is necessary to separate compounds with different polarities and elute the target analyte with a good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~250-280 nm or MS | Wavelength selected based on the UV absorbance of the dithiocarbamate group. MS provides higher specificity. |
Theoretical and Computational Chemistry Approaches for N Dithiocarboxy L Methionine
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of N-(dithiocarboxy)-L-methionine. These calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate various reactivity descriptors.
The dithiocarbamate (B8719985) moiety (-NCSS⁻) is the key functional group, and its electronic properties are of significant interest. The two sulfur atoms act as strong electron donors, making this group a potent chelating agent for metal ions. nih.gov Quantum chemical calculations on similar dithiocarbamate molecules have shown that the negative charge is delocalized across the S-C-S fragment. researchgate.net For N-(dithiocarboxy)-L-methionine, this delocalization would influence its interaction with biological targets.
The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. For dithiocarbamate derivatives, this gap can be tuned by modifying the substituents attached to the nitrogen atom. In the case of N-(dithiocarboxy)-L-methionine, the methionine side chain will influence the electronic properties.
Table 1: Calculated Electronic Properties for a Generic Dithiocarbamate Moiety
| Property | Typical Calculated Value | Significance |
| HOMO Energy | High | Indicates strong electron-donating ability |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate to Low | Suggests potential for high reactivity |
| Mulliken Charge on Sulfur Atoms | Negative | Confirms nucleophilic character and metal-binding sites |
Note: Specific values for N-(dithiocarboxy)-L-methionine would require dedicated calculations.
Furthermore, quantum chemical calculations can predict the molecule's electrostatic potential surface, highlighting regions susceptible to electrophilic and nucleophilic attack. The sulfur atoms and the carboxyl group of the methionine backbone would be identified as key sites for interaction.
Molecular Docking and Dynamics Simulations for Receptor and Enzyme Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding of N-(dithiocarboxy)-L-methionine to biological macromolecules like receptors and enzymes. These methods are crucial for understanding its potential pharmacological effects.
Molecular Docking studies would involve placing the 3D structure of N-(dithiocarboxy)-L-methionine into the binding site of a target protein. The process predicts the preferred binding orientation and affinity. For instance, dithiocarbamate derivatives have been docked into the colchicine (B1669291) binding site of tubulin pkusz.edu.cnnih.gov and the active sites of enzymes like carbonic anhydrases nih.gov and SARS-CoV-2 main protease. nih.gov Similar studies for N-(dithiocarboxy)-L-methionine could explore its potential as an inhibitor of metalloenzymes, where the dithiocarbamate group can chelate the metal cofactor.
Molecular Dynamics (MD) simulations provide a dynamic view of the binding event. An MD simulation would start with the docked complex of N-(dithiocarboxy)-L-methionine and its target protein and simulate their movements over time. This allows for the assessment of the stability of the binding pose and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. MD simulations on dithiocarbamate-protein complexes have revealed the stability of these interactions over the simulation time. nih.gov
Table 2: Key Parameters from Molecular Docking and MD Simulations
| Parameter | Information Provided | Relevance for N-(dithiocarboxy)-L-Methionine |
| Binding Energy/Score | Predicted affinity of the ligand for the receptor | Indicates the potential potency of the compound |
| Binding Pose | The orientation of the ligand in the binding site | Reveals which parts of the molecule interact with the receptor |
| Key Interacting Residues | Amino acids in the receptor that form bonds with the ligand | Identifies hot spots for binding and potential for mutagenesis studies |
| RMSD (Root Mean Square Deviation) | Stability of the ligand-protein complex over time in MD | A stable RMSD suggests a stable binding mode |
| Hydrogen Bond Analysis | Number and duration of hydrogen bonds | Highlights critical interactions for binding affinity and specificity |
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods are also employed to predict spectroscopic properties and explore the conformational landscape of N-(dithiocarboxy)-L-methionine.
Prediction of Spectroscopic Properties: Theoretical calculations can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov Comparing these predicted spectra with experimental data can help in the structural elucidation and confirmation of the synthesized compound. For dithiocarbamates, the C-N and C-S stretching frequencies in the IR spectrum are particularly informative about the electronic structure of the dithiocarbamate group. nih.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. rsc.orgacs.org
Conformational Analysis: N-(dithiocarboxy)-L-methionine is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the low-energy conformations that the molecule is likely to adopt in solution. This is crucial as the biological activity of a molecule is often tied to a specific conformation. Computational methods can systematically explore the potential energy surface of the molecule to find these stable conformers. The conformational preferences of amino acid derivatives are influenced by a variety of factors, including intramolecular hydrogen bonding and steric effects. nih.govnih.govyoutube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a series of derivatives of N-(dithiocarboxy)-L-methionine were synthesized and tested, QSAR could be a valuable tool.
A QSAR study would involve calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.
QSAR models have been successfully developed for dithiocarbamate derivatives to predict their inhibitory activity against enzymes like carbonic anhydrase and thymidylate synthase. nih.govnih.gov These models can provide valuable insights into the structural features that are important for activity and can be used to predict the activity of new, unsynthesized derivatives, thereby guiding further drug development efforts.
Table 3: Common Descriptors Used in QSAR Studies of Dithiocarbamates
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | HOMO/LUMO energies, Mulliken charges | Electron-donating/accepting ability, reactivity |
| Steric | Molecular weight, van der Waals volume | Size and shape of the molecule |
| Hydrophobic | LogP (partition coefficient) | Lipophilicity, ability to cross cell membranes |
| Topological | Wiener index, Kier & Hall indices | Molecular connectivity and branching |
Emerging Research Avenues and Future Perspectives for N Dithiocarboxy L Methionine
Design and Synthesis of Advanced N-(dithiocarboxy)-L-Methionine Probes for Chemical Biology
The development of chemical probes is fundamental to interrogating biological systems. The N-(dithiocarboxy)-L-methionine scaffold could be a versatile starting point for creating such probes. The dithiocarbamate (B8719985) moiety can serve as a reactive handle for conjugation to fluorophores, biotin (B1667282), or other reporter tags. Furthermore, the methionine portion could act as a recognition element for specific cellular transporters or enzymes.
Hypothetical Design Strategies:
| Probe Component | Design Rationale | Potential Application |
| Fluorophore Conjugate | The dithiocarbamate group could be reacted with a fluorophore containing a suitable electrophile to create a fluorescent probe. | Visualizing the cellular uptake and distribution of the compound. |
| Biotinylated Derivative | Conjugation to biotin would enable pull-down assays to identify protein binding partners. | Identifying cellular targets and interaction networks. |
| Photo-crosslinking Agent | Incorporation of a photo-activatable group would allow for covalent trapping of interacting biomolecules upon UV irradiation. | Mapping protein-protein interactions involving the probe. |
The synthesis of these probes would likely involve a multi-step process, starting with the formation of the N-(dithiocarboxy)-L-methionine salt, followed by reaction with the desired reporter molecule.
Application in Novel Chemical Biology Tools and Assays
The unique chemical properties of N-(dithiocarboxy)-L-methionine could be harnessed to develop innovative tools and assays for biological research. Its metal-chelating ability, for instance, could be exploited for sensing or sequestering metal ions in biological environments.
Potential Tools and Assays:
Enzyme Inhibitor Screening: The dithiocarbamate group is known to inhibit certain classes of enzymes, particularly metalloenzymes. N-(dithiocarboxy)-L-methionine could be used as a lead compound in screens for novel enzyme inhibitors.
Metal Ion Sensors: The chelation of specific metal ions by the dithiocarbamate moiety could lead to a detectable change in a spectroscopic signal (e.g., fluorescence or absorbance), forming the basis of a sensor.
Drug Delivery Vehicles: The ability to form complexes with metal-based drugs could be explored for targeted drug delivery, with the methionine component potentially directing the complex to specific cells or tissues.
Investigation in Materials Science and Green Chemistry Applications
The dithiocarbamate functionality is widely used in materials science, particularly in polymer chemistry and for the surface modification of nanoparticles.
Potential Applications:
| Application Area | Description |
| Polymer Synthesis | N-(dithiocarboxy)-L-methionine could act as a chain-transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a controlled radical polymerization technique. |
| Nanoparticle Functionalization | The dithiocarbamate group can strongly bind to the surface of metal nanoparticles (e.g., gold, silver), allowing for the creation of biocompatible and functionalized nanomaterials. |
| Green Chemistry | As a derivative of a natural amino acid, N-(dithiocarboxy)-L-methionine could be explored as a biodegradable chelating agent for heavy metal remediation or as a component in environmentally friendly catalysts. |
Integration with 'Omics' Technologies for Systems-Level Understanding
To understand the global effects of N-(dithiocarboxy)-L-methionine on a biological system, its integration with 'omics' technologies would be essential. These high-throughput methods can provide a comprehensive view of the changes occurring at the molecular level.
'Omics' Integration Strategies:
| 'Omics' Technology | Potential Insights |
| Proteomics | Identifying proteins that are differentially expressed or post-translationally modified in response to treatment with the compound. This could reveal its mechanism of action and off-target effects. |
| Metabolomics | Analyzing changes in the cellular metabolome to understand how the compound perturbs metabolic pathways. |
| Transcriptomics | Studying changes in gene expression profiles to identify the cellular pathways and processes affected by the compound. |
By combining these datasets, a systems-level understanding of the biological activity of N-(dithiocarboxy)-L-methionine could be achieved.
Novel Target Identification and Validation Beyond Current Findings
Given the lack of current findings, any identified biological target of N-(dithiocarboxy)-L-methionine would be novel. The initial steps in target identification would likely involve phenotypic screening to identify a biological effect, followed by target deconvolution using methods such as affinity chromatography with a biotinylated probe or computational modeling.
Once a potential target is identified, its validation would be crucial. This could involve:
In vitro binding assays: To confirm a direct interaction between the compound and the target protein.
Enzymatic assays: To determine if the compound modulates the activity of the target enzyme.
Cell-based assays: Using techniques like siRNA or CRISPR-Cas9 to knock down the target and observe if the cellular response to the compound is altered.
The discovery and validation of a novel target for N-(dithiocarboxy)-L-methionine could have significant implications for drug discovery and our understanding of fundamental biological processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(dithiocarboxy)-L-methionine derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between L-methionine and dithiocarboxy-containing reagents. For example, derivatives like N-(m-nitrobenzoyl)-L-methionine can be synthesized by reacting m-nitrobenzoic acid chloride with L-methionine under controlled pH and temperature (7–9°C, pH 9–10). Reduction steps (e.g., using ammonium sulfide) may follow to obtain intermediates like N-(m-aminobenzoyl)-L-methionine . Key parameters include protecting the amino group of methionine to prevent side reactions and optimizing solvent systems (e.g., aqueous-organic biphasic mixtures) for yield improvement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
